8-hydroxy-2-methyl-4aH-quinazolin-4-one
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Overview
Description
8-Hydroxy-2-methyl-4aH-quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have garnered significant attention due to their potential therapeutic applications. This compound, in particular, has been studied for its various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxy-2-methyl-4aH-quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the reaction of anthranilic acid with acetic anhydride in the presence of a catalyst, followed by cyclization to form the quinazolinone core .
Industrial Production Methods: Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-2-methyl-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different substituents.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinazolinones, which have been studied for their enhanced pharmacological properties .
Scientific Research Applications
8-Hydroxy-2-methyl-4aH-quinazolin-4-one has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Mechanism of Action
The mechanism of action of 8-hydroxy-2-methyl-4aH-quinazolin-4-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA synthesis. In cancer cells, the compound induces apoptosis by activating specific signaling pathways . Molecular docking studies have shown that it binds to key enzymes and receptors, disrupting their normal function .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
2-Methylquinazolin-4-one: Shares a similar core structure but lacks the hydroxyl group, resulting in different biological activities.
4-Hydroxyquinazoline: Another derivative with notable pharmacological properties.
Uniqueness: 8-Hydroxy-2-methyl-4aH-quinazolin-4-one is unique due to the presence of both hydroxyl and methyl groups, which contribute to its enhanced biological activity. The hydroxyl group, in particular, plays a crucial role in its ability to form hydrogen bonds, increasing its binding affinity to molecular targets .
Properties
Molecular Formula |
C9H8N2O2 |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
8-hydroxy-2-methyl-4aH-quinazolin-4-one |
InChI |
InChI=1S/C9H8N2O2/c1-5-10-8-6(9(13)11-5)3-2-4-7(8)12/h2-4,6,12H,1H3 |
InChI Key |
OUGJYVQYXPNDAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C2C=CC=C(C2=N1)O |
Origin of Product |
United States |
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